N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide
Description
The compound N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide features a hybrid structure combining a cyclopropanesulfonamide moiety, a hydroxyethyl linker, and a 2,2'-bithiophene aromatic system. However, direct experimental data on its synthesis, physicochemical properties, or bioactivity are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-10(8-14-20(16,17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,14-15H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBFAPROHIMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene core can be synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids in the presence of a palladium catalyst .
Once the bithiophene core is prepared, it can be functionalized with a hydroxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:
Organic Electronics: The bithiophene core makes it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s sulfonamide moiety is of interest for developing new pharmaceuticals with potential antibacterial or antifungal properties.
Materials Science: The unique combination of functional groups allows for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Pathways : The target compound may be synthesized via Stille coupling (as in BAI3 ) or sulfonylation of a bithiophene-hydroxyethyl intermediate (analogous to ).
- Electronic Properties : The cyclopropane ring could distort the bithiophene’s planarity, reducing conjugation length but enhancing solubility.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in pharmaceuticals, and relevant research findings.
Structural Overview
The compound features a cyclopropane ring , a bithiophene moiety , and a hydroxyethyl group . These structural components contribute to its unique chemical properties and biological activity.
| Component | Description |
|---|---|
| Cyclopropane Ring | Provides a rigid framework influencing reactivity. |
| Bithiophene Moiety | Facilitates electronic interactions in biological systems. |
| Hydroxyethyl Group | Enhances solubility and potential for hydrogen bonding. |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Charge Transport : The bithiophene unit allows for π-π stacking interactions, facilitating electron transfer which is crucial in organic semiconductor applications.
- Enzyme Interaction : The compound may inhibit specific enzymes, particularly neutral sphingomyelinase 2 (nSMase2), which is involved in the metabolism of sphingomyelin and has implications in neurodegenerative diseases like Alzheimer’s .
Inhibition of nSMase2
Recent studies have highlighted the role of nSMase2 in exosome release and its association with neurodegenerative diseases. The inhibition of this enzyme by this compound has been shown to reduce exosome secretion, which may be beneficial in conditions like Alzheimer's disease.
- Efficacy : The compound demonstrated significant inhibition of nSMase2 with an IC50 value around 300 nM, indicating potent biological activity .
- Pharmacokinetics : Studies on animal models suggest favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, essential for therapeutic applications targeting central nervous system disorders .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Differences |
|---|---|
| N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carboxamide | Lacks hydroxyethyl group; potentially lower solubility. |
| 3,3’-Dicyano-2,2’-bithiophene | Contains cyano groups; differing electronic properties. |
Case Studies
- Alzheimer's Disease Model : In vivo studies using mouse models have shown that the compound effectively reduces cognitive impairment by inhibiting nSMase2 activity, leading to decreased exosome release from the brain .
- Organic Electronics Applications : The bithiophene moiety's role in enhancing conductivity has been explored in organic electronics, suggesting potential applications in developing advanced materials for electronic devices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
